![molecular formula C22H21N5O2 B3008635 N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 951500-44-0](/img/no-structure.png)

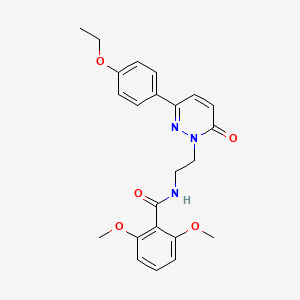

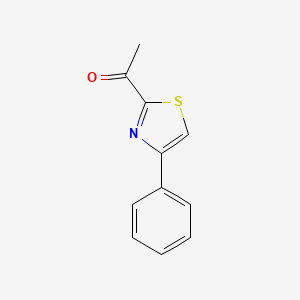

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electro-Optical Devices

The compound has potential applications in electro-optical devices due to its ability to influence the electro-optical properties of nematic liquid crystals (LCs). When doped with this compound, LCs exhibit a decreased threshold voltage, which is beneficial for the operation of LC-based devices such as displays and modulators . The compound’s effect on reducing the splay elastic constant and increasing dielectric anisotropy could lead to faster response times and improved performance in LC technologies .

Nonlinear Optical Materials

“N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-a][1,2,4]triazin-5(4H)-yl]acetamide” may serve as a nonlinear optical (NLO) material. NLO materials are crucial for optical signal processing in telecommunications. This compound could contribute to advancements in device speed, frequency bandwidth, power consumption, and compactness due to its potential for high nonlinearity and ultra-fast response .

Liquid Crystal Displays

The compound’s ability to modify the physical properties of liquid crystals suggests its use in the development of liquid crystal displays (LCDs) . By altering the viscosity and dielectric properties of LCs, the compound can help achieve faster switching times, which is essential for high-definition and 3D displays .

Photonic Technologies

In the field of photonics , the compound could be used to enhance the performance of devices that rely on the manipulation of light. Its impact on the optical properties of materials makes it a candidate for use in technologies such as optical antennas, phase modulators, and optical switches .

Terahertz Wave Generation

The compound has been indicated to assist in terahertz (THz) wave generation . THz waves are important for a variety of applications, including security scanning, wireless communication, and medical imaging. The compound’s influence on the NLO properties of materials could make it valuable for generating and detecting THz waves .

Advanced Material Synthesis

Lastly, the compound might play a role in the synthesis of advanced materials. Its structural features could be beneficial in the formation of new compounds with desirable physical and chemical properties, which can be applied in various scientific and industrial processes .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with benzyl bromide to form N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl acetoacetate", "benzyl bromide", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 4-ethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 8.6 mmol) and sodium ethoxide (0.5 g, 8.6 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and acidify with acetic acid. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine as a yellow solid (1.3 g, 85%).", "Step 3: Dissolve 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine (0.5 g, 2.4 mmol) and benzyl bromide (0.7 g, 3.6 mmol) in acetonitrile (10 mL). Add sodium bicarbonate (0.6 g, 7.2 mmol) and stir the mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide as a white solid (0.6 g, 70%)." ] } | |

Numéro CAS |

951500-44-0 |

Nom du produit |

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide |

Formule moléculaire |

C22H21N5O2 |

Poids moléculaire |

387.443 |

Nom IUPAC |

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |

InChI |

InChI=1S/C22H21N5O2/c1-2-16-8-10-18(11-9-16)19-12-20-22(29)26(24-15-27(20)25-19)14-21(28)23-13-17-6-4-3-5-7-17/h3-12,15H,2,13-14H2,1H3,(H,23,28) |

Clé InChI |

SLCMMNKQENUJDP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008555.png)

![N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B3008557.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3008561.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)